2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
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Description
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H28ClN3O3S and its molecular weight is 486.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 485.1539906 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a complex organic molecule that exhibits significant biological activity. Its unique spirocyclic structure and the presence of various functional groups make it a candidate for diverse pharmacological applications. This article reviews its biological activities, mechanisms of action, and potential therapeutic uses based on recent studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is C23H22ClN3OS, with a molecular weight of approximately 454.0 g/mol. The structure features a spirocyclic framework with a sulfenamide moiety, which is significant for its reactivity and interaction with biological macromolecules.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to This compound exhibit notable antimicrobial properties. For instance:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide | Similar spirocyclic structure with chlorine substitution | Antimicrobial |
N-(2-hydroxyphenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide | Hydroxy group addition | Enzyme inhibition |
2-{[3-(5-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Bromine substitution | Anticancer activity |
These compounds suggest that modifications to the spirocyclic framework can enhance biological activity without compromising structural integrity.
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The sulfenamide group may facilitate binding to active sites or alter the function of target proteins. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : It could modulate receptor activity, influencing signaling pathways associated with various physiological responses.
Study on Anticancer Properties
A study investigating the anticancer effects of structurally related compounds found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Research on Antimicrobial Effects
In vitro assays demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess potency.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O3S/c1-31-20-13-19(14-21(15-20)32-2)27-22(30)16-33-24-23(17-7-9-18(26)10-8-17)28-25(29-24)11-5-3-4-6-12-25/h7-10,13-15H,3-6,11-12,16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZYUPOCENSHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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